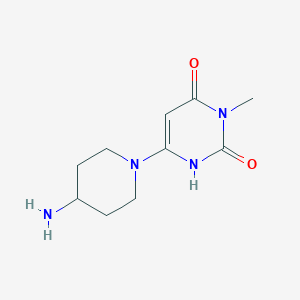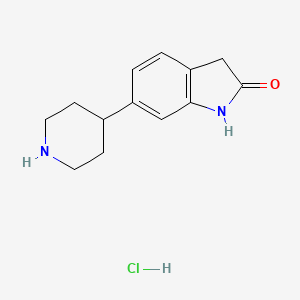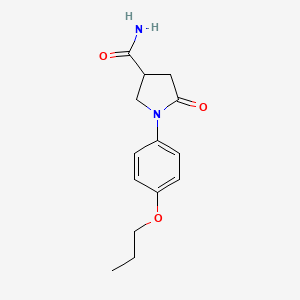
6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that contains a pyrimidine ring substituted with an aminopiperidine group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopiperidine with 3-methyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their antimicrobial and antitumor activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
6-(4-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopiperidine group enhances its potential as a versatile scaffold for drug design and development, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
6-(4-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-13-9(15)6-8(12-10(13)16)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,16) |
Clé InChI |
CWUYXYZIJQKRCF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)





![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)
![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)

